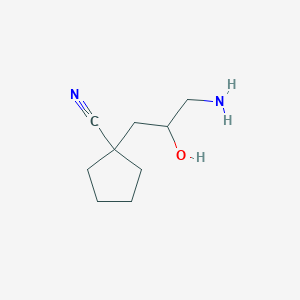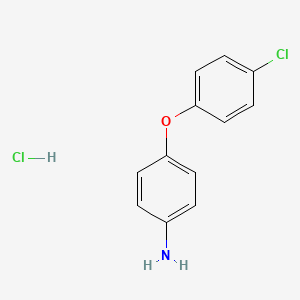
4-(4-chlorophenoxy)aniline Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenoxy)aniline hydrochloride: (CAS Number: 101-79-1) is a brown solid with the empirical formula C₁₂H₁₀ClNO. It has a molecular weight of 219.67 g/mol . This compound is used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes::
- One common synthetic route involves the reaction of 4-chlorophenol with aniline in the presence of acid catalysts. The resulting product is then converted to the hydrochloride salt .
- Another method is the direct reaction of 4-chloroaniline with phenol followed by acidification to obtain the hydrochloride salt .
Industrial Production:: Industrial production methods typically involve large-scale synthesis using the above routes. Precise reaction conditions and catalysts may vary based on the specific manufacturing process.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: 4-(4-chlorophenoxy)aniline can undergo oxidation reactions.
Reduction: Reduction processes are also possible.
Substitution: Substitution reactions occur at the phenolic and amino positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to amines or hydrazines.
Applications De Recherche Scientifique
4-(4-Chlorophenoxy)aniline hydrochloride finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: Used in studies related to phenolic compounds and their effects.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Used in the production of dyes, agrochemicals, and other fine chemicals.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparaison Avec Des Composés Similaires
While 4-(4-chlorophenoxy)aniline hydrochloride is unique, similar compounds include:
- 4-(4-Chlorophenoxy)phenol
- 4-(4-Chlorophenoxy)benzaldehyde
- 2-(4-Chlorophenoxy)benzaldehyde
Propriétés
Numéro CAS |
40859-51-6 |
|---|---|
Formule moléculaire |
C12H11Cl2NO |
Poids moléculaire |
256.12 g/mol |
Nom IUPAC |
4-(4-chlorophenoxy)aniline;hydrochloride |
InChI |
InChI=1S/C12H10ClNO.ClH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H,14H2;1H |
Clé InChI |
MTUKJPHZUROOQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


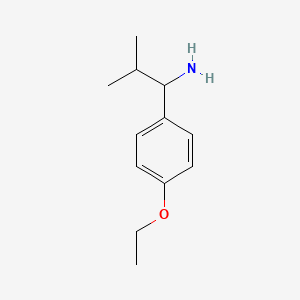
![Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13233762.png)
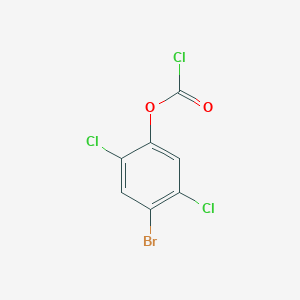
![3-Ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B13233771.png)
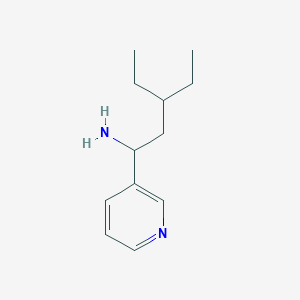
amino}-6-fluoro-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13233780.png)
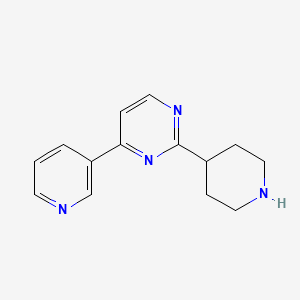
![1-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13233801.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]aniline](/img/structure/B13233803.png)
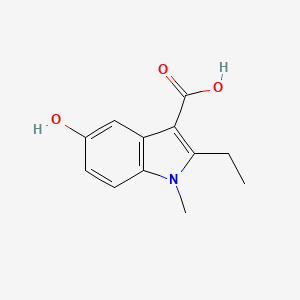
![1-[(5-Aminopentyl)oxy]-3,5-difluorobenzene](/img/structure/B13233818.png)
![2-Chloro-6-[ethyl(methyl)amino]pyridine-4-carbonitrile](/img/structure/B13233824.png)
![Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13233826.png)
